Cas no 190190-48-8 (Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid)

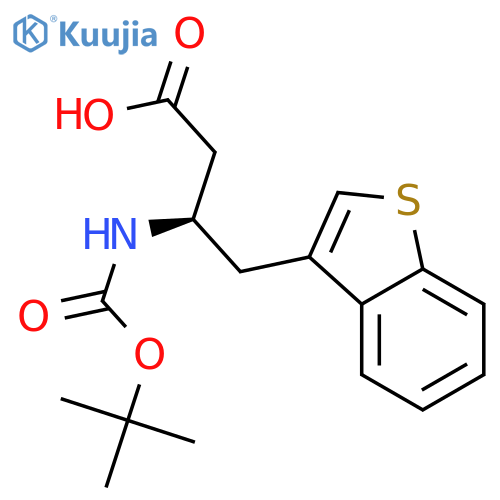

190190-48-8 structure

商品名:Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid

CAS番号:190190-48-8

MF:C17H21NO4S

メガワット:335.417943716049

MDL:MFCD01860943

CID:137024

PubChem ID:7009776

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene-3-butanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-

- Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

- BOC-D-Β-HOMO-BTA

- (betaR)-beta-[[(tert-Butoxy)carbonyl]amino]benzo[b]thiophene-3-butanoic acid

- RARECHEM AK PT B044

- BOC-D-ALA(3-BZT)-(C*CH2)OH

- Boc-D-β-HoAla(3-benzothienyl)-OH

- Boc-D-b-HoAla(3-benzothienyl)-OH

- BOC-D-BETA-HOALA(3-BENZOTHIENYL)-OH

- BOC-(3-BENZOTHIENYL)-D-BETA-HOMOALANINE

- BOC-(R)-3-AMINO-4-(3-BENZOTHIENYL)BUTANOIC ACID

- N-BETA-T-BUTOXYCARBONYL-D-HOMO(3-BENZOTHIENYL)ALANINE

- N-T-BUTOXYCARBONYL-(R)-3-AMINO-4-(3-BENZOTHIENYL)BUTANOIC ACID

- MFCD01860943

- AKOS015911158

- 190190-48-8

- AC-22106

- PS-12057

- Benzo[b]thiophene-3-butanoicacid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(br)-

- (R)-4-(benzo[b]thiophen-3-yl)-3-(tert-butoxycarbonylamino

- Boc-D-beta-HomoAla(3-benzothienyl)-OH Boc-(R)-3-amino-4-(3-benzothienyl)butyric acid

- (R)-4-(benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid

- D82155

- (R)-4-(benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid

- Boc-(R)-3-Amino-4-(3-benzothienyl)butanoicacid

- Benzo[b]thiophene-3-butanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-, (betaR)-

- (3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- boc-(r)-3-amino-4-(3-benzothienyl)butyric acid

- (3R)-4-(1-benzothiophen-3-yl)-3-[(tert-butoxycarbonyl)amino]butanoic acid

- Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid

-

- MDL: MFCD01860943

- インチ: InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1

- InChIKey: VRUFHPBCNHYEPJ-GFCCVEGCSA-N

- ほほえんだ: CC(C)(OC(N[C@@H](CC(O)=O)CC1=CSC2=CC=CC=C12)=O)C

計算された属性

- せいみつぶんしりょう: 335.11900

- どういたいしつりょう: 335.119

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 8

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 104A^2

じっけんとくせい

- 密度みつど: 1.248

- ふってん: 529.6°Cat760mmHg

- フラッシュポイント: 274.1°C

- 屈折率: 1.595

- PSA: 103.87000

- LogP: 4.20270

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220701-250mg |

(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

190190-48-8 | 95%+ | 250mg |

$*** | 2023-03-31 | |

| AAPPTec | -1g |

Boc-D-beta-HAla(3-benzothienyl)-OH |

190190-48-8 | 1g |

$375.00 | 2022-02-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM384-200mg |

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid |

190190-48-8 | 98% | 200mg |

720.0CNY | 2021-07-14 | |

| Chemenu | CM220701-250mg |

(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

190190-48-8 | 95%+ | 250mg |

$201 | 2021-06-16 | |

| Ambeed | A538582-100mg |

(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

190190-48-8 | 98% | 100mg |

$87.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79630-100mg |

(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

190190-48-8 | 98% | 100mg |

¥415.0 | 2022-04-28 | |

| Chemenu | CM220701-1g |

(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

190190-48-8 | 95%+ | 1g |

$*** | 2023-03-31 | |

| TRC | B025750-500mg |

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid |

190190-48-8 | 500mg |

$ 465.00 | 2022-06-07 | ||

| 1PlusChem | 1P002EUQ-250mg |

Benzo[b]thiophene-3-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)- |

190190-48-8 | ≥ 99% (HPLC) | 250mg |

$304.00 | 2025-02-19 | |

| 1PlusChem | 1P002EUQ-100mg |

Benzo[b]thiophene-3-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)- |

190190-48-8 | ≥ 99% (HPLC) | 100mg |

$177.00 | 2025-02-19 |

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid 関連文献

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

190190-48-8 (Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:190190-48-8)Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):174.0/209.0